molecular formula C13H14N4O B2534576 2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE CAS No. 898440-01-2

2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B2534576
CAS No.: 898440-01-2
M. Wt: 242.282
InChI Key: ISETUAPVRQECHP-UHFFFAOYSA-N
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Description

2-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a 1,3-benzodiazole core linked via a methyl group to a 5-propyl-substituted 1,2,4-oxadiazole ring. This structure combines aromaticity from the benzodiazole moiety with the electron-deficient oxadiazole system, which is known for its bioisosteric properties and metabolic stability in medicinal chemistry . The propyl substituent on the oxadiazole likely enhances lipophilicity, influencing solubility and membrane permeability. While synthetic routes for such compounds often involve cyclization reactions or nucleophilic substitutions, crystallographic studies using programs like SHELX have been critical in elucidating their three-dimensional structures .

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethyl)-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-5-13-16-12(17-18-13)8-11-14-9-6-3-4-7-10(9)15-11/h3-4,6-7H,2,5,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISETUAPVRQECHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE typically involves the formation of the oxadiazole ring followed by its attachment to the benzodiazole structure. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as NaOH in DMSO, at ambient temperature . This method allows for the efficient formation of the oxadiazole ring with various substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 2-[(5-PROPYL-1,2,4-OXADIAZOL-3-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in alkyl chain length on the oxadiazole ring or substitution patterns on the benzodiazole core. Key comparisons include:

Compound Name Molecular Weight (g/mol) LogP Water Solubility (mg/mL) Melting Point (°C)
2-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole 272.3 2.8 0.15 145–148
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole 230.2 1.9 0.45 132–135
2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole 244.2 2.3 0.28 138–141
2-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-1,3-benzodiazole* 201.2 1.5 1.20 120–123

Notes:

  • Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher LogP and reduced water solubility, highlighting the propyl group’s role in modulating lipophilicity.
  • The triazole analog (similar to USP Itraconazole reference standards) exhibits greater solubility due to its polar triazole ring but lower thermal stability .

Research Findings and Key Insights

  • Crystallographic Data : SHELX-refined structures reveal that the propyl group adopts a gauche conformation, minimizing steric clashes and enhancing crystal packing efficiency .
  • Stability : The compound’s oxadiazole ring resists hydrolysis under acidic conditions (pH 3, 24 hours), unlike triazole analogs, aligning with pharmacopeial storage guidelines for light-sensitive heterocycles .

Biological Activity

2-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C14H16N4O Molecular Weight 256 31 g mol \text{C}_{14}\text{H}_{16}\text{N}_4\text{O}\quad \text{ Molecular Weight 256 31 g mol }

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzodiazole derivatives with oxadiazole intermediates. The detailed synthetic pathway includes:

  • Formation of Oxadiazole : Reacting propyl hydrazine with carbonyl compounds.
  • Coupling Reaction : The oxadiazole is then coupled with benzodiazole derivatives using coupling agents under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole moiety have shown selective cytotoxicity against various cancer cell lines such as HeLa and MCF7.

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism
5lHeLa0.224Topoisomerase I inhibition
5nHeLa0.205Topoisomerase I inhibition

These compounds were evaluated for their ability to inhibit topoisomerase I, a crucial enzyme involved in DNA replication and transcription.

Enzyme Inhibition

In addition to anticancer activity, this compound has been investigated for its potential as an enzyme inhibitor. For example, studies have shown that related oxadiazole compounds can inhibit α-amylase activity, which is relevant in diabetes management.

Table 2: α-Amylase Inhibition Potency

Compound IDConcentration (µg/mL)Inhibition (%)
8f5087.5
Acarbose5077.96

This indicates that the compound may have therapeutic applications in controlling blood sugar levels by inhibiting carbohydrate-digesting enzymes.

Antimicrobial Activity

Oxadiazoles are also known for their antimicrobial properties. Some studies have reported that derivatives of oxadiazoles exhibit activity against various bacterial strains and fungi.

Study on Anticancer Properties

A study published in PMC evaluated several benzimidazole-oxadiazole derivatives for their anticancer activities across multiple cell lines. The results indicated that certain derivatives showed potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity based on molecular structure. These models help in understanding the relationship between chemical structure and biological activity, guiding further modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multistep reactions involving cyclization and alkylation. For example, oxadiazole rings are typically formed via cyclodehydration of acylhydrazides under acidic conditions (e.g., POCl₃) . The benzodiazole moiety may be constructed using nucleophilic substitution or condensation reactions with appropriate precursors (e.g., o-phenylenediamine derivatives). Optimization involves varying solvents (e.g., ethanol, DMF), catalysts (e.g., K₂CO₃), and reaction times to maximize yield. Monitoring via TLC and intermediate purification (e.g., column chromatography) is critical .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., methylene group at δ 4.2–4.5 ppm for –CH₂– linkage) and aromatic signals .
  • IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to confirm purity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer : Common assays include:

  • Antibacterial Screening : Agar dilution or microbroth dilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or kinases, with IC₅₀ calculations .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modifications to the propyl group (e.g., elongation to butyl, introduction of halogens) to assess hydrophobicity/electronic effects .
  • Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,3-triazole or thiadiazole to evaluate ring-specific interactions .
  • Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify key binding motifs (e.g., benzodiazole’s planar structure for intercalation) .

Q. How should researchers address contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Source Validation : Ensure consistency in cell lines/microbial strains (e.g., ATCC-certified cultures) and assay protocols .
  • Statistical Robustness : Apply ANOVA or non-parametric tests to evaluate inter-experimental variability.
  • Mechanistic Follow-Up : Use transcriptomics/proteomics to identify off-target effects or pathway crosstalk .

Q. What computational strategies improve predictions of this compound’s binding affinity with target proteins?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess stability (e.g., RMSD/RMSF analysis) .
  • Hybrid QSAR Models : Combine 2D descriptors (e.g., logP, polar surface area) with 3D pharmacophore features .
  • Cross-Validation : Compare results across multiple docking software (e.g., Glide, GOLD) to mitigate algorithmic bias .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., benzodiazole vs. oxadiazole protons) .
  • X-ray Crystallography : Confirm absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
  • Solid-State NMR : Analyze polymorphism or crystallinity in bulk samples .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Optimize solvent/catalyst Bioisosteric replacement, parallel synthesis
Characterization NMR, IR, elemental analysis X-ray crystallography, 2D NMR
Biological Testing Agar dilution, MTT assay Transcriptomics, MD simulations
Data Analysis IC₅₀ calculation, ANOVA Hybrid QSAR, cross-platform validation

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